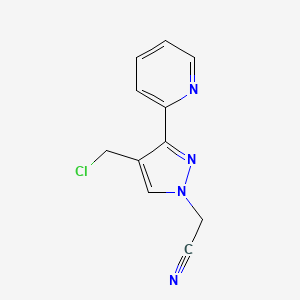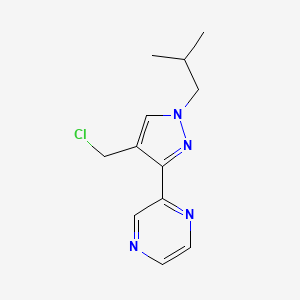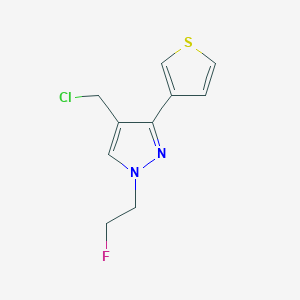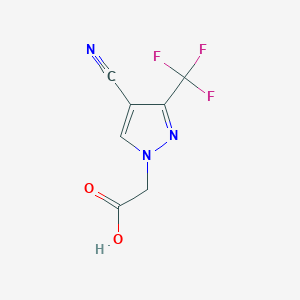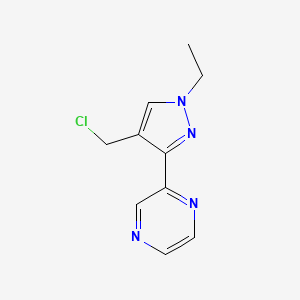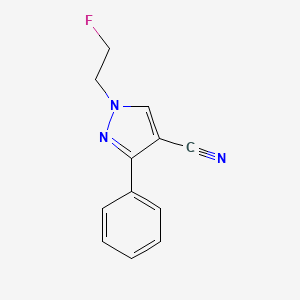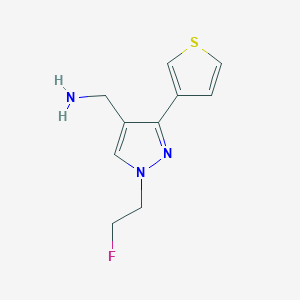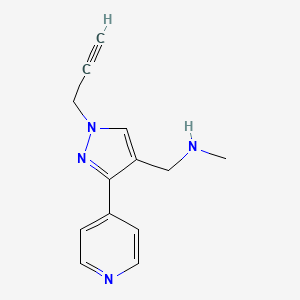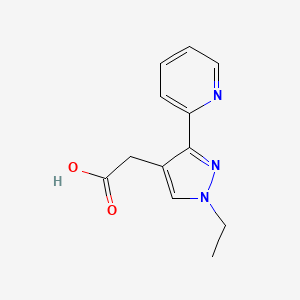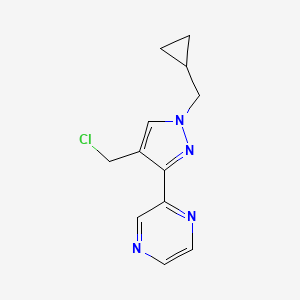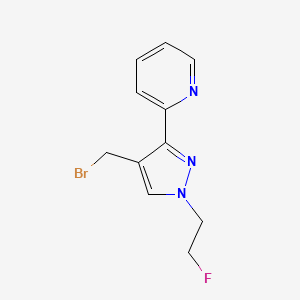
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is an organofluorine compound characterized by a pyrazole ring attached to a pyridine moiety. These functional groups are critical in pharmaceutical chemistry, contributing to the compound’s bioactivity and making it a subject of interest in various research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the bromination of a pyrazole derivative, followed by nucleophilic substitution reactions with fluorinated alkyl groups. One common method includes the reaction of 4-(bromomethyl)-1-(2-fluoroethyl)pyrazole with 2-pyridinecarboxylic acid in the presence of a base such as potassium carbonate, under reflux conditions.
Industrial Production Methods
For industrial-scale production, flow chemistry techniques are often employed to ensure consistent quality and yield. These methods may include continuous flow reactors where the reagents are mixed and passed through a heated coil under controlled conditions to produce the target compound efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Typically involves hydrogenation of the pyridine ring.
Substitution: Halogen exchange reactions where the bromomethyl group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO), mild acids.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium thiolate or alkylamines in polar solvents.
Major Products
Oxidation: 2-(4-(hydroxymethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine.
Reduction: Fully or partially hydrogenated derivatives.
Substitution: 2-(4-(thiomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine.
Scientific Research Applications
2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a valuable tool in the synthesis of various biologically active molecules. Its applications span:
Chemistry: Intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzymatic reactions involving halogenated substrates.
Medicine: Potential building block for drug design, especially in developing novel anti-inflammatory or antimicrobial agents.
Industry: Component in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism through which this compound exerts its effects involves interactions with various molecular targets including enzymes and receptors. Its bromomethyl group allows for covalent binding with nucleophilic sites on target molecules, while the pyrazole and pyridine rings offer additional sites for hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Compared to other halogenated pyrazole derivatives, 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine stands out due to its unique combination of a bromomethyl and a fluoroethyl group, which enhance its reactivity and potential for forming diverse chemical bonds.
Similar Compounds
2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
2-(4-(bromomethyl)-1-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
2-(4-(bromomethyl)-1-(ethyl)-1H-pyrazol-3-yl)pyridine
Each of these compounds offers different reactivity profiles, allowing for diverse applications in synthetic chemistry and drug development.
Conclusion
This compound is a multifaceted compound with significant implications in various fields of science and industry. Its unique structure and reactivity make it a valuable asset in research and application.
Keep exploring the wonders of chemistry! Anything else you want to know about this fascinating compound?
Properties
IUPAC Name |
2-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXWBAAMQWSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CBr)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


